Scaffold Target Privilege: [4,5-h] for FLT3/CDK vs [4,5-g] for EGFR/KRAS
The regioisomeric identity of the imidazoquinazoline core dictates its kinase selectivity profile. The linear imidazo[4,5-g]quinazoline scaffold consistently yields potent EGFR inhibitors (IC₅₀ 0.008 nM for the parent 8-arylamino derivative) [1] as well as SOS1::KRASG12C inhibitors (IC₅₀ 4.11 nM) [2]. In contrast, the angular imidazo[4,5-h]quinazoline scaffold is disclosed exclusively as a broad‑spectrum CDK inhibitor [3] and as a selective FLT3 pan‑inhibitor active against ITD, D835Y, and F691L mutants [4]. No imidazo[4,5-h]quinazoline derivative has been reported as a potent EGFR or KRAS inhibitor, and no imidazo[4,5-g]quinazoline derivative has been disclosed as a CDK or FLT3 inhibitor. This target‑class divergence is a direct consequence of the angular versus linear ring topology and its impact on ATP‑binding site complementarity.
| Evidence Dimension | Privileged kinase target class by scaffold regioisomer |
|---|---|
| Target Compound Data | 1H-Imidazo[4,5-h]quinazoline: CDK (broad‑spectrum) and FLT3 (pan‑mutant) inhibition demonstrated in patent disclosures |
| Comparator Or Baseline | 1H-Imidazo[4,5-g]quinazoline: EGFR (IC₅₀ 0.008 nM) and SOS1::KRASG12C (IC₅₀ 4.11 nM) inhibition demonstrated |
| Quantified Difference | Non‑overlapping target classes; quantitative potency values for different targets reflect orthogonal therapeutic applications |
| Conditions | Biochemical kinase inhibition assays; literature and patent surveys (1996–2026) |
Why This Matters
A procurement decision for a CDK or FLT3 inhibitor program must select the [4,5-h] scaffold, as the [4,5-g] scaffold directs activity toward a completely different kinase panel, rendering generic substitution functionally invalid.
- [1] Rewcastle GW et al. Tyrosine kinase inhibitors. 9. J Med Chem. 1996;39(4):918-928. PMID: 8632415. View Source
- [2] Zheng Q et al. Novel 1H-Imidazo[4,5-g]quinazoline-Based SOS1::KRASG12C Inhibitors. ACS Publications, 2026. View Source
- [3] US Patent 20220315584 A1. 1H-Imidazo[4,5-h]quinazoline compound as protein kinase inhibitor (CDK). 2022. View Source
- [4] US Patent 20230312583 A1. 1H-Imidazo[4,5-h]quinazoline compound as novel selective FLT3 inhibitors. 2023. View Source
